Dp44mT is an iron chelator, possessing DNA-damaging activity mediated by top2a inhibition.
Dp44mT
CAS No.: 152095-12-0
Cat. No.: VC0526576
Molecular Formula: C14H15N5S
Molecular Weight: 285.37 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 152095-12-0 |
---|---|
Molecular Formula | C14H15N5S |
Molecular Weight | 285.37 g/mol |
IUPAC Name | 3-(dipyridin-2-ylmethylideneamino)-1,1-dimethylthiourea |
Standard InChI | InChI=1S/C14H15N5S/c1-19(2)14(20)18-17-13(11-7-3-5-9-15-11)12-8-4-6-10-16-12/h3-10H,1-2H3,(H,18,20) |
Standard InChI Key | XOBIGRNRXCAMJQ-UHFFFAOYSA-N |
SMILES | CN(C)C(=S)NN=C(C1=CC=CC=N1)C2=CC=CC=N2 |
Canonical SMILES | CN(C)C(=S)NN=C(C1=CC=CC=N1)C2=CC=CC=N2 |
Appearance | Solid powder |
Chemical Identity and Structural Properties
Dp44mT (PubChem CID: 10334137) is a small molecule with the molecular formula and a molecular weight of 285.37 g/mol . Its structure features a di-2-pyridylketone backbone conjugated to a dimethylthiosemicarbazone moiety, enabling metal chelation and redox activity . The compound exists as a yellow-orange solid with light sensitivity and solubility in dimethyl sulfoxide (DMSO) for experimental use .
Mechanisms of Anticancer Action
Metal Chelation and Redox Activity
Dp44mT binds iron and copper, forming redox-active complexes that generate reactive oxygen species (ROS). This activity disrupts cellular homeostasis, particularly in cancer cells with elevated metal uptake . Copper-bound Dp44mT () induces lysosomal membrane permeabilization, releasing cathepsins into the cytosol and activating apoptosis via Bid cleavage . Iron chelation depletes intracellular iron pools, upregulating the metastasis suppressor N-myc downstream-regulated gene-1 (NDRG1), which inhibits oncogenic pathways such as PI3K/AKT and TGF-β .
Table 1: Key Molecular Targets of Dp44mT
Lysosomal Targeting and Autophagy Modulation
Dp44mT disrupts lysosomal integrity through copper-dependent ROS generation, impairing autophagosome degradation . This dual effect—increasing autophagosome synthesis while blocking their clearance—shifts autophagy from pro-survival to pro-death . In multidrug-resistant cells, Dp44mT exploits Pgp to accumulate in lysosomes, enhancing cytotoxicity .
DNA Damage and Topoisomerase IIα Inhibition
At nanomolar concentrations, Dp44mT induces DNA double-strand breaks by poisoning topoisomerase IIα, an enzyme critical for DNA replication . This effect is selective for cancer cells, as demonstrated in breast cancer models where Dp44mT synergized with doxorubicin to enhance DNA damage .
Anticancer Efficacy Across Tumor Types
Prostate Cancer
Dp44mT suppresses prostate cancer progression by upregulating PTEN and downregulating phosphorylated ERK1/2 and SMAD2L . NDRG1 mediates these effects, with greater pathway modulation in malignant versus normal prostate cells .
Breast Cancer
In MDA-MB-231 cells, Dp44mT induces G1 cell cycle arrest and clonogenic death at 10–100 nM . It enhances doxorubicin efficacy by 40% through topoisomerase IIα inhibition, offering a strategy to overcome chemoresistance .
Osteosarcoma
Dp44mT inhibits 143B osteosarcoma cell proliferation, migration, and invasion in vitro (IC₅₀: 10 μM) and reduces xenograft growth by 70% in vivo . Mechanistically, it activates apoptosis (63% cells at 72 hours), induces S-phase arrest, and suppresses Wnt/β-catenin signaling .
Colorectal Cancer
In HT29 and SW480 colorectal carcinoma cells, Dp44mT triggers apoptosis via mTOR pathway inhibition, with annexin V/PI staining confirming 45% cell death at 48 hours .
Immunomodulatory and Anti-Inflammatory Effects
T-Cell Suppression
Dp44mT inhibits T-cell activation (IC₅₀: 3.2 nM) by blocking CD25 upregulation and proliferation without affecting resting cells . This copper-dependent effect is reversible with N-acetylcysteine, suggesting ROS involvement .
Mast Cell Regulation
In HMC-1 mast cells, Dp44mT reduces HIF-1α and VEGF levels by 50%, suppressing IL-1β, IL-6, and TNF-α production via NF-κB and MAPK inhibition .
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